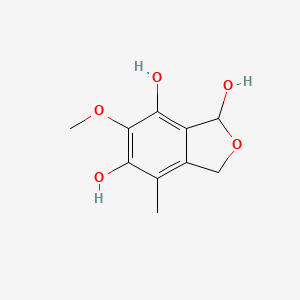
6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol is an organic compound belonging to the class of isobenzofurans. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and three hydroxyl groups attached to a dihydroisobenzofuran ring. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isobenzofuran Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted benzaldehyde, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy group or reduce the hydroxyl groups to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield deoxygenated derivatives.
Scientific Research Applications
6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5-diol: Similar structure but with one less hydroxyl group.
4-Methyl-1,3-dihydroisobenzofuran-1,5,7-triol: Lacks the methoxy group.
6-Methoxy-1,3-dihydroisobenzofuran-1,5,7-triol: Lacks the methyl group.
Uniqueness
6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol is unique due to the presence of both a methoxy group and three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
6-methoxy-4-methyl-1,3-dihydro-2-benzofuran-1,5,7-triol |
InChI |
InChI=1S/C10H12O5/c1-4-5-3-15-10(13)6(5)8(12)9(14-2)7(4)11/h10-13H,3H2,1-2H3 |
InChI Key |
QIDVAQFKQKKYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(C2=C(C(=C1O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


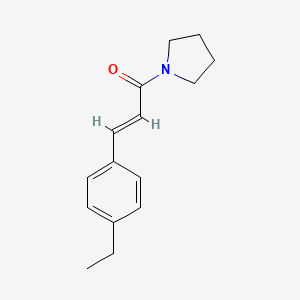
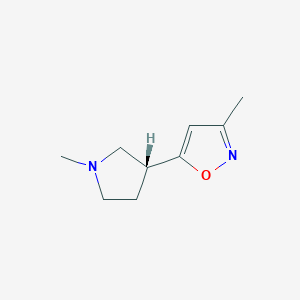
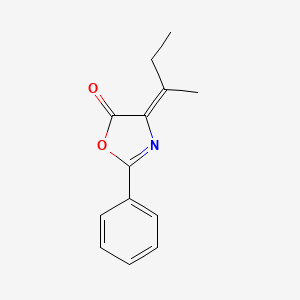
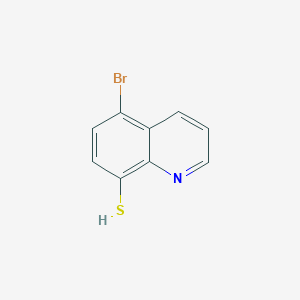

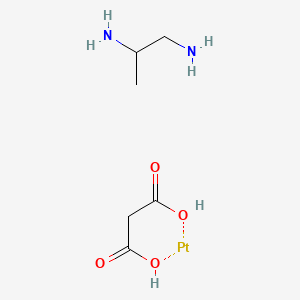
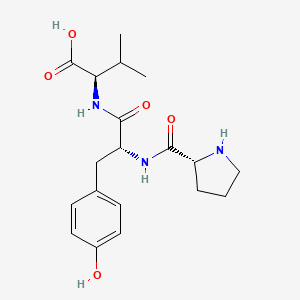
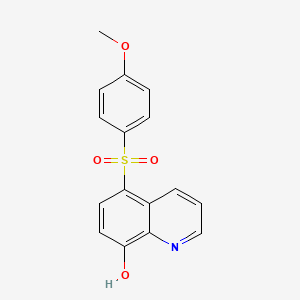
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
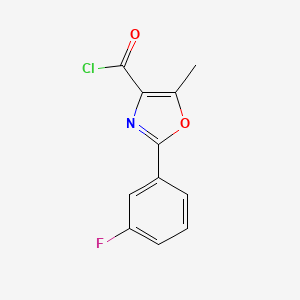
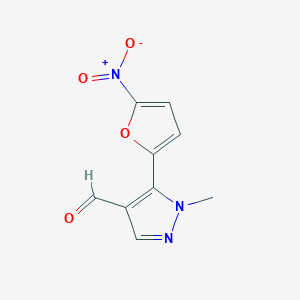
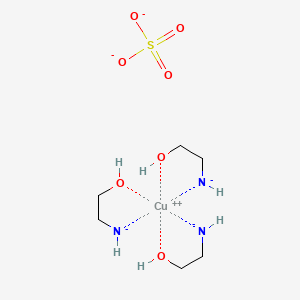
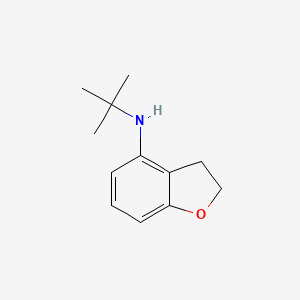
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
